![molecular formula C13H16N2O2 B1404948 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1286754-54-8](/img/structure/B1404948.png)

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

Overview

Description

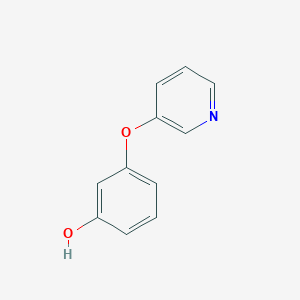

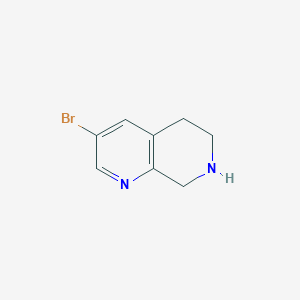

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, also known as 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid benzyl ester, is a chemical compound with the molecular formula C13H16N2O2 . Its molecular weight is 232.28 g/mol .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . This transformation was studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane is 1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane has a molecular weight of 232.28 . The compound is solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Discovery and Synthesis : The compound 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane was discovered as part of the synthesis of novel neuronal nicotinic receptor (NNR) agonists. The enantiomerically pure pharmacophore was constructed through a series of reactions including intramolecular [1,3]-dipolar cycloaddition and intramolecular cyclization (Ji et al., 2005).

Metal-free Synthesis : A metal-free diastereoselective synthesis method has been reported for creating novel diaza-bicyclo[3.2.0]heptan-7-one derivatives, which can then be transformed into functionalized proline esters (Kumar et al., 2014).

Novel Derivatives Synthesis : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane and its protected precursor was achieved, allowing selective chemical addressing of the nitrogen atoms in the core structure, leading to a variety of fused azetidines (Napolitano et al., 2009).

Photochemical Studies

- UV-Mediated Decomposition : Research on the UV-mediated decomposition of diazomalonates in benzene revealed the formation of 2,6-dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes, derived from cyclohepta-1,3,5-triene intermediates (Chiang & Zhu, 2017).

Structural and Physical Analysis

Asymmetric Nitrogen Analysis : The structure and properties of bicyclic cis-diaziridines, including 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptane, were studied using NMR, revealing insights into their conformational behavior (Shustov et al., 1985).

Physical Properties Study : A series of substituted diazepines underwent photoinduced isomerization to corresponding diazabicyclo[3.2.0]-hepta-3,6-dienes, revealing restricted rotation around the N-CO bond, analyzed through variable temperature NMR technique (Luttringer, Perol & Streith, 1975).

properties

IUPAC Name |

benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPUGWBVOYEPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)